molecular formula C13H14O B8534634 5,5-Dimethyl-2-phenylcyclopent-2-en-1-one CAS No. 75107-76-5

5,5-Dimethyl-2-phenylcyclopent-2-en-1-one

Cat. No. B8534634
Key on ui cas rn: 75107-76-5
M. Wt: 186.25 g/mol
InChI Key: XHWRNWNFKACFIZ-UHFFFAOYSA-N
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Patent
US06222048B1

Procedure details

A solution of the product of Step 2 (15 g) in 70 mL of MeOH and 50 mL of CH2Cl2 was treated with a stream of ozone/oxygen until the solution turned light blue. Dimethylsulfide (20 mL) was added and the reaction mixture was stirred for 2 h at room temperature and then treated with 5 g of triphenylphosphine for an additional 0.5 h. DBU (1 mL) was then added to the reaction mixture. After stirring for 1 h at room temperature, 1 mL of AcOH was added and the reaction mixture was concentrated. The residue was dissolved in 100 mL of 20:1 hexanes/EtOAc and the solution was filtered through a pad of silica gel. The filtrate was concentrated to give 11 g of the tite compound as a yellow oil.
Name
product
Quantity
15 g
Type
reactant
Reaction Step One
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH2:12][CH:13]=C)[C:3](=[O:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O=[O+][O-].O=O.CSC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1CCN2C(=NCCC2)CC1>CO.C(Cl)Cl.CC(O)=O>[CH3:15][C:2]1([CH3:1])[C:3](=[O:11])[C:4]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
15 g
Type
reactant
Smiles
CC(C(CC1=CC=CC=C1)=O)(CC=C)C
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-].O=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of 20:1 hexanes/EtOAc
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC=C(C1=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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